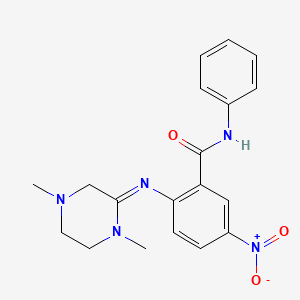
Monepantel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monepantel is an anthelmintic compound approved for use in sheep and cattle to control gastrointestinal nematodes. It belongs to a new class of anthelmintics called aminoacetonitrile derivatives. This compound is marketed under the trade name Zolvix and has shown high efficacy against nematodes resistant to other anthelmintics .
Preparation Methods
Monepantel is synthesized through a multi-step process involving several key intermediates. The synthetic route typically starts with the preparation of 4-(trifluoromethylthio)benzoic acid, which is then converted to the corresponding benzamide. This intermediate undergoes further reactions, including cyanation and etherification, to yield the final product . Industrial production methods involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Monepantel undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly at the cyano and trifluoromethyl groups, under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are this compound sulfone and other derivatives with modified functional groups.
Scientific Research Applications
Monepantel has a wide range of scientific research applications:
Mechanism of Action
Monepantel exerts its effects by targeting ligand-gated ion channels in nematodes. Specifically, it acts on the DEG-3 subfamily of nicotinic acetylcholine receptors, leading to spastic paralysis and death of the nematode . The compound binds to these receptors, causing an influx of ions that disrupts normal cellular function. This mechanism is unique to nematodes, resulting in minimal toxicity to mammals .
Comparison with Similar Compounds
Monepantel is compared with other anthelmintics such as:
Benzimidazoles: These compounds target beta-tubulin in nematodes but are less effective against resistant strains.
Levamisole: This compound acts on nicotinic acetylcholine receptors but has a different binding site compared to this compound.
Macrocyclic lactones: These compounds target glutamate-gated chloride channels but are also less effective against resistant nematodes.
This compound’s uniqueness lies in its ability to target a specific subfamily of receptors that are absent in mammals, providing a high safety profile and efficacy against resistant nematodes .
Properties
CAS No. |
887148-69-8 |
|---|---|
Molecular Formula |
C20H13F6N3O2S |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
N-[(2R)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m1/s1 |
InChI Key |
WTERNLDOAPYGJD-GOSISDBHSA-N |
SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
Isomeric SMILES |
C[C@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
Canonical SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AAD 1566; AAD1566; AAD-1566; MPL, Monepantel |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B609139.png)







![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)




